molecular formula C18H17N3O4S2 B12586488 Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)

Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)

Cat. No.: B12586488
M. Wt: 403.5 g/mol
InChI Key: GKGCYMQEYXOZKO-UHFFFAOYSA-N
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Description

Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) (CAS: 606082-00-2) is a piperidine-based compound featuring a benzothiazole moiety at the 4-position and a 4-nitrophenylsulfonyl group at the 1-position. Its molecular formula is C₁₈H₁₆N₃O₄S₂ (corrected from ), with a molecular weight of 403.48 g/mol.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H17N3O4S2/c22-21(23)14-5-7-15(8-6-14)27(24,25)20-11-9-13(10-12-20)18-19-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2

InChI Key

GKGCYMQEYXOZKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the catalytic hydrogenation of N-acyl-2,3-dihydro-4-pyridones to form 4-piperidones . The benzothiazole moiety can be introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the piperidine intermediate. The final step involves the sulfonylation of the piperidine derivative with a nitrophenylsulfonyl chloride under basic conditions .

Chemical Reactions Analysis

Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenylsulfonyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound belongs to a class of piperidine derivatives modified at the 1- and 4-positions. Key analogs and their distinguishing features are summarized below:

Compound Name (CAS) Substituent at 1-Position Substituent at 4-Position Molecular Weight (g/mol) Key Structural Features
Target Compound (606082-00-2) 4-Nitrophenylsulfonyl 2-Benzothiazolyl 403.48 Nitro group (electron-withdrawing)
4-(2-Benzothiazolyl)-1-(1-naphthalenylsulfonyl)-(9CI) (605629-40-1) 1-Naphthalenylsulfonyl 2-Benzothiazolyl 408.54 Bulky naphthalene ring (lipophilicity↑)
4-(2-Benzothiazolyl)-1-(4-tert-butylphenylsulfonyl)-(9CI) 4-tert-Butylphenylsulfonyl 2-Benzothiazolyl ~400–420* tert-Butyl group (steric hindrance↑)
4-(2-Benzothiazolyl)-1-(3-trifluoromethylphenylsulfonyl)-(9CI) 3-Trifluoromethylphenylsulfonyl 2-Benzothiazolyl ~410–430* CF₃ group (electron-withdrawing, lipophilicity↑)
1-Piperidineacetamide,4-(4-methylbenzoyl)-N-2-thiazolyl-(9CI) (606085-08-9) 4-Methylbenzoyl Acetamide-thiazolyl 343.44 Amide linkage (hydrogen bonding potential)

*Estimated based on substituent contributions.

Physicochemical Properties

  • For example, a methylbenzoyl-thiazolyl analog has a predicted density of 1.262 g/cm³, whereas the nitro group may elevate density further.
  • Acid Dissociation Constant (pKa) : The nitro group lowers the pKa of the sulfonamide proton (~9.35 in similar compounds), enhancing acidity and hydrogen-bonding capacity.

Key Research Findings

Substituent Effects on Bioactivity :

  • Nitro and trifluoromethyl groups enhance electrophilic reactivity, improving target binding but increasing toxicity risks.
  • Bulky substituents (e.g., naphthalenyl) improve lipophilicity but reduce blood-brain barrier penetration.

Synthetic Optimization :

  • Low yields (~30%) in nitro-substituted analogs suggest a need for optimized coupling conditions or alternative reagents.

Structure-Activity Relationships (SAR) :

  • The benzothiazole moiety is critical for antimicrobial activity, while sulfonyl groups dictate solubility and metabolic stability.

Biological Activity

Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides an overview of the compound's biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

  • Chemical Formula : C18H17N2O2S2
  • CAS Number : 606082-00-2
  • Molecular Weight : 373.46 g/mol

The compound features a piperidine ring substituted with a benzothiazole moiety and a nitrophenylsulfonyl group, which are believed to contribute to its biological properties.

1. Antibacterial Activity

Piperidine derivatives, including the target compound, have been evaluated for their antibacterial effects against various bacterial strains. Research indicates that compounds with similar structural features exhibit significant antibacterial activity:

  • Tested Bacterial Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Salmonella typhi

In vitro studies have shown moderate to strong activity against these pathogens, with some derivatives demonstrating IC50 values indicative of effective inhibition of bacterial growth .

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably:

  • Acetylcholinesterase (AChE) Inhibition : Piperidine derivatives have shown promising results as AChE inhibitors, which may have implications for treating neurodegenerative disorders like Alzheimer's disease.
  • Urease Inhibition : The compound displayed strong inhibitory activity against urease, an enzyme linked to the pathogenicity of Helicobacter pylori, suggesting potential therapeutic applications in treating related infections .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Study on Antibacterial Activity : A series of piperidine-based compounds were synthesized and tested for their antibacterial properties. The most active compounds exhibited IC50 values ranging from 0.63 μM to 2.14 μM against various strains .
  • Enzyme Activity Assessment : In a comparative study, piperidine derivatives were evaluated for their AChE and urease inhibition capabilities. The results indicated that certain modifications to the piperidine structure significantly enhanced inhibitory potency .

Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntibacterialE. coli, S. aureus, etc.Moderate to strong inhibition
Acetylcholinesterase InhibitionN/AStrong inhibition
Urease InhibitionH. pyloriSignificant inhibition

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